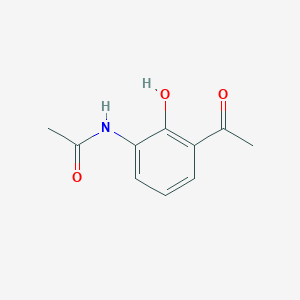

N-(3-Acetyl-2-hydroxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Acetyl-2-hydroxyphenyl)acetamide, also known as 3’-Acetylamino-2’-hydroxyacetophenone, is a chemical compound with the molecular formula C10H11NO3 . It is used as a pharmaceutical intermediate .

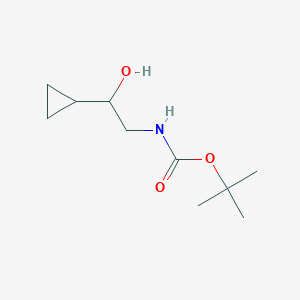

Molecular Structure Analysis

The molecular structure of N-(3-Acetyl-2-hydroxyphenyl)acetamide can be represented by the IUPAC Standard InChI: InChI=1S/C10H11NO3/c1-6(12)8-4-3-5-9(10(8)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis

N-(3-Acetyl-2-hydroxyphenyl)acetamide is a white to yellow powder or crystals . It has a melting point of 130-131°C and a predicted boiling point of 377.5±32.0 °C . The compound has a molecular weight of 193.2 .Aplicaciones Científicas De Investigación

Application in Glioblastoma Treatment

- Summary of the Application : N-(2-hydroxyphenyl)acetamide (NA-2), a compound similar to N-(3-Acetyl-2-hydroxyphenyl)acetamide, has been studied for its potential use in the treatment of glioblastoma multiforme (GBM), a deadly form of brain cancer . The study analyzed the therapeutic potentials of NA-2 as a single agent or in combination with Temozolomide (TMZ), a standard chemotherapeutic agent for GBM .

- Methods of Application : The study used MTT and TUNEL assays to detect the growth inhibitory effect and apoptotic activity of NA-2 alone and in combination with TMZ . The expression of apoptosis-related markers Bax, Bcl-2, and caspase-3 were assessed by RT-PCR, and the active caspase-3 protein expression was determined using immunocytochemistry .

- Results or Outcomes : The combined administration of NA-2 and TMZ significantly enhanced cell growth inhibition and apoptosis in U87 glioblastoma cells . This cooperative apoptosis induction was associated with an increased ratio of Bax to Bcl-2 and active Caspase-3 expression .

Synthesis of Anti-Candida Agents

- Summary of the Application : A compound similar to N-(3-Acetyl-2-hydroxyphenyl)acetamide, specifically 2-chloro-N-(3-hydroxyphenyl)acetamide, has been used in the synthesis of benzothiazin-3(4H)-one or 2H-1,4-benzoxazin-3(4H)-one moieties . These moieties represent a novel class of anti-Candida agents .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this research were not specified in the source .

Inflammation Treatment

- Summary of the Application : N-(2-hydroxyphenyl)acetamide (NA-2), a compound similar to N-(3-Acetyl-2-hydroxyphenyl)acetamide, has been studied for its potential use in treating inflammation .

- Methods of Application : The study used a rat model of acute inflammation induced by administration of carrageenan .

- Results or Outcomes : The specific results or outcomes of this study were not detailed in the source .

Synthesis of Anti-Candida Agents

- Summary of the Application : A compound similar to N-(3-Acetyl-2-hydroxyphenyl)acetamide, specifically 2-chloro-N-(3-hydroxyphenyl)acetamide, has been used in the synthesis of benzothiazin-3(4H)-one or 2H-1,4-benzoxazin-3(4H)-one moieties . These moieties represent a novel class of anti-Candida agents .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this research were not specified in the source .

Inflammation Treatment

- Summary of the Application : N-(2-hydroxyphenyl)acetamide (NA-2), a compound similar to N-(3-Acetyl-2-hydroxyphenyl)acetamide, has been studied for its potential use in treating inflammation .

- Methods of Application : The study used a rat model of acute inflammation induced by administration of carrageenan .

- Results or Outcomes : The specific results or outcomes of this study were not detailed in the source .

Safety And Hazards

N-(3-Acetyl-2-hydroxyphenyl)acetamide is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using this chemical only in well-ventilated areas .

Propiedades

IUPAC Name |

N-(3-acetyl-2-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6(12)8-4-3-5-9(10(8)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEKPTZDLKKMGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548066 |

Source

|

| Record name | N-(3-Acetyl-2-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Acetyl-2-hydroxyphenyl)acetamide | |

CAS RN |

103205-33-0 |

Source

|

| Record name | N-(3-Acetyl-2-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.